molecular formula C7H8N2O2 B094792 Methyl 4-aminonicotinate CAS No. 16135-36-7

Methyl 4-aminonicotinate

Cat. No. B094792
CAS RN: 16135-36-7
M. Wt: 152.15 g/mol
InChI Key: OCARFFAPQGYGBP-UHFFFAOYSA-N
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Description

Methyl 4-aminonicotinate is a compound that has been studied for various applications, including its role as a building block in chemical synthesis and its potential use in pest management. It is related to the family of pyridine compounds, which are known for their versatility in chemical reactions and biological activity.

Synthesis Analysis

The synthesis of compounds related to methyl 4-aminonicotinate has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a pyridinium chloride derivative has been reported . Another study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 4-aminonicotinate, using a relay catalytic cascade reaction . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, was achieved using a combination of microwave and flow reaction technologies .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-aminonicotinate has been characterized using various analytical techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . Schiff base compounds derived from isonicotinic acid hydrazide were characterized by elemental analysis, IR, NMR spectra, and single crystal X-ray diffractions, revealing trans configurations with respect to the C=N double bonds .

Chemical Reactions Analysis

The chemical reactivity of compounds related to methyl 4-aminonicotinate has been investigated in various contexts. For instance, the modified coenzyme 4-methylnicotinamide adenine dinucleotide was found to be capable of chemical 1,4-reduction and acted as a competitive inhibitor to nicotinamide adenine dinucleotide in a specific enzymatic conversion . The study on the synthesis of methyl 4-aminopyrrole-2-carboxylates also involved catalytic reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-aminonicotinate have been analyzed in several studies. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods . The thermal stability and absorption wavelengths of this compound were also determined . In another study, the energetic properties, including heats of formation and detonation parameters, of nitrogen-rich furoxan derivatives were investigated .

Case Studies

Methyl isonicotinate, a compound closely related to methyl 4-aminonicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. Field and laboratory experiments have demonstrated its effectiveness in increasing trap capture of various thrips species, indicating its potential for use in enhanced monitoring and other management strategies .

Scientific Research Applications

  • Pest Management : Methyl isonicotinate is investigated for managing thrips, a pest in agriculture. It is a non-pheromone semiochemical that shows promise in trapping and managing thrips across various crops (Teulon et al., 2017).

  • Protein Kinase Inhibition : Derivatives of methyl 4-aminonicotinate, like 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, are used in preparing pyrimidopyrimidines as protein kinase inhibitors. These compounds exhibit excited state intramolecular proton transfer (ESIPT), which is significant for their bioactivity (Jana, Dalapati, & Guchhait, 2013).

  • Spectroscopic Studies : Studies on methyl 6-aminonicotinate explore its solvatochromism and prototropism, contributing to our understanding of chemical behavior in various solvents and under different acid-base concentrations (Nayak & Dogra, 2004).

  • Chemical Synthesis : Research on methyl 4-isonicotinamidobenzoate monohydrate, synthesized from methyl 4-aminobenzoate, provides insights into its molecular structure and interactions in crystal form (Zhang & Zhao, 2010).

  • Chemiluminescence Derivatization : Methylglyoxal is derivatized using 2-aminonicotinic acid for chemiluminescence, demonstrating its potential in sensitive and selective methods for chemical analysis (Ohba, Sakata, & Zaitsu, 2000).

  • Hemoglobin Oxygen Affinity Modulation : Certain compounds, structurally related to 2-(aryloxy)-2-methylpropionic acids and derivatives of 4-aminonicotinate, are investigated for their ability to decrease the oxygen affinity of human hemoglobin, suggesting potential clinical applications (Randad et al., 1991).

  • Corrosion Inhibition : 2-Amino-4-methyl-thiazole, structurally related to methyl 4-aminonicotinate, shows effectiveness as a corrosion inhibitor for mild steel in acidic solutions, highlighting its potential in material protection and industrial applications (Yüce et al., 2014).

Safety And Hazards

Methyl 4-aminonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

methyl 4-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARFFAPQGYGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343803
Record name Methyl 4-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminonicotinate

CAS RN

16135-36-7
Record name Methyl 4-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of compound 4-aminopyridine-3-carboxylic acid (100 g, 0.7 mol) and concentrated sulfuric acid (400 g, 4.0 mol) in absolute methanol (1.5 L) was stirred under reflux for 24 hours. The reaction mixture was concentrated in vacuo. The residue was diluted with ice-water (800 mL), basified with 2 N of aqueous solution of sodium hydroxide to about pH 10 and then extracted with ethyl acetate (300 mL×3). The combined organic layers were washed with water (500 mL), dried over sodium sulfate and concentrated in vacuo to afford the crude product, which was used for next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-(Boc-amino)pyridine-3-carboxylate (2.38 g, 9.4 mmol) was dissolved in TFA (20 mL) and the solution was allowed to stir for 45 min. The solvent was removed in vacuo and the residue was partitioned between 25% isopropanol in chloroform and satd aq sodium bicarbonate. The layers were separated and the aqueous phase was extracted again with 25% isopropanol in chloroform. The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo to give a solid which was washed with diisopropyl ether and dried in vacuo to give the title compound (1.327 g, 92%) as an off-white solid.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Formula 505 where R1, R3 and R4 are H; W, Y and Z are —C═; and X is —N═: 4-tert-Butoxycarbonylamino-nicotinic acid methyl ester (9.08 g, 36.0 mmol) was dissolved in 50/50 TFA/DCM (100 mL) solution and stirred for 2 hours at room temperature. Concentration of the mixture under reduced pressure was followed by re-dissolution in DCM (100 mL), washing with saturated sodium bicarbonate, drying over sodium sulfate, and concentration under reduced pressure. The corresponding de-protected product of Formula 505, 4-amino-nicotinic acid methyl ester (5.43 g, 99.1%) was obtained was obtained in sufficient purity to be carried forward for use in the next step. MS (Cl) M/E: 153.1.
[Compound]
Name
Formula 505
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.08 g
Type
reactant
Reaction Step Two
Name
TFA DCM
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HH FOX - The Journal of Organic Chemistry, 1952 - ACS Publications
… Betaine of methyl 4-aminonicotinate. A suspension of 17 g. of methyl 4-aminonicotinate in mineral oil was heated carefully in an oil-bath until the internal temperature was about 170, at …
Number of citations: 37 pubs.acs.org
S ToNo-okA, Y Sasahara, A Sasaki… - Bulletin of the …, 1981 - journal.csj.jp
… On the other hand, when methyl 4-aminonicotinate was used as a replacing base, the … group (Table 2), indicative of the NADanalog containing a methyl 4-aminonicotinate moiety. …
Number of citations: 15 www.journal.csj.jp
K Konno, K Hayano, H Shirahama, H Saito… - Tetrahedron, 1982 - Elsevier
… Synthesis of 1 through condensation of methyl 4-aminonicotinate with 3, 5-di-O-benzoyl-D-ribofuranosyl chloride confirmed the structure, including absolute configuration. …
Number of citations: 51 www.sciencedirect.com
S Tono-Oka, A Sasaki, H Shirahama, T Matsumoto… - Chemistry …, 1977 - journal.csj.jp
Clitidine (1) was synthesized by successive enzymatic cleavages of a new NAD-analogue, which was in turn prepared in a good yield from β-NAD and methyl 4-aminonicotinate …
Number of citations: 7 www.journal.csj.jp
S Smrčková, K Juricová… - Collection of Czechoslovak …, 1994 - cccc.uochb.cas.cz
… Ester IIIa was prepared by reesterification of methyl 4-aminonicotinate with p-nitrobenzyl alcohol. Methyl 4-aminonicotinate was synthesized by the following reaction sequence. 3-…
Number of citations: 11 cccc.uochb.cas.cz
S Tono-oka - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
… In the case of methyl 4-aminonicotinate (13) which gives rise to a NAD-analog in good yield, its absorption maximum at pH 7 approximated closely to that at pH 12 (Fig. 1). A similar …
Number of citations: 18 www.journal.csj.jp
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Methyl 4-aminonicotinate was converted into the amide and the latter cyclized with f ormamide to 4-hydroxy- 1,3,6-t riazanapht halene . Toluene-$-sulphon ylhydr azine reacted with the …
Number of citations: 27 pubs.rsc.org
HH Fox, JT Gibas - The Journal of Organic Chemistry, 1952 - ACS Publications
As the result of a systematic investigation in this laboratory into the antitubercular activity of pyridine compounds in general and pyridine carboxylic acid derivatives in particular, some …
Number of citations: 79 pubs.acs.org
B Pujala, SA Ramachandran, M Sonawane… - Bioorganic & Medicinal …, 2022 - Elsevier
… Intermediate IV was then subjected to a Buchwald coupling with methyl 4-aminonicotinate, resulting in methyl ester V. This intermediate was hydrogenated using PtO 2 /H 2 to afford …
Number of citations: 1 www.sciencedirect.com
M Hayakawa, H Kaizawa, H Moritomo… - Bioorganic & medicinal …, 2006 - Elsevier
… To a mixture of methyl 4-aminonicotinate (11c) 33 (5.0 g, 33 mmol) and Et 3 N (5.5 mL, 39 mmol) in THF (70 mL) was added dropwise 3-methoxybenzoyl chloride at 0 C. After stirring at …
Number of citations: 256 www.sciencedirect.com

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